molecular formula C19H12N4O6S B2891715 (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 683255-15-4

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2891715
CAS No.: 683255-15-4
M. Wt: 424.39
InChI Key: MJVMMKFJSKGVAX-MLPAPPSSSA-N
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Description

The compound “(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” is a nitrile-based acrylonitrile derivative featuring a thiazole ring substituted with a 4-nitrophenyl group and a phenolic ring substituted with hydroxyl, methoxy, and nitro groups. Its molecular formula is C₁₉H₁₃N₃O₆S, with a molecular weight of 435.4 g/mol (estimated based on structural analogs in ). The (Z)-configuration indicates the spatial arrangement of substituents around the double bond in the acrylonitrile moiety.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O6S/c1-29-17-8-11(7-16(18(17)24)23(27)28)6-13(9-20)19-21-15(10-30-19)12-2-4-14(5-3-12)22(25)26/h2-8,10,24H,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVMMKFJSKGVAX-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration: Introduction of nitro groups into the aromatic rings can be done using nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid.

    Aldol condensation: The final step involves an aldol condensation reaction between the thiazole derivative and the nitrophenyl derivative to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple reactive sites.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylonitrile-thiazole hybrids. Below is a comparative analysis with structurally similar compounds from the evidence:

Compound Name (Structure) Substituents on Thiazole/Acrylonitrile Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Properties/Applications Reference
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-nitrophenyl (thiazole); hydroxy, methoxy, nitro (phenol) 435.4 (estimated) N/A N/A Hypothesized fluorescence/biological activity N/A
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1,1'-biphenyl-4-yl)acrylonitrile (7j) Biphenyl (acrylonitrile) 358.4 84 191–193 High yield, planar structure
(Z)-3-(4-(Diethylamino)phenyl)-2-(4-nitrophenyl)acrylonitrile (1) Diethylamino (phenol); nitro (phenyl) 318.3 63 N/A Reducible nitro group for derivatization
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Fluorophenyl (thiazole/triazole) ~600 (estimated) High N/A Isostructural, non-planar fluorophenyl group
(Z)-3-(Naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile p-Tolyl (thiazole); naphthylamino 367.5 N/A N/A Potential solid-state fluorescence

Key Comparisons:

Synthetic Yields :

  • The biphenyl-substituted compound (7j, 84% yield) demonstrates superior synthetic efficiency compared to analogs like 7i (51%) or 7g (59%), likely due to enhanced stability of the biphenyl moiety during condensation reactions .
  • The target compound’s synthesis may face challenges due to steric hindrance from the 4-hydroxy-3-methoxy-5-nitrophenyl group and competing electronic effects (e.g., nitro groups deactivating the aromatic ring).

Thermal Stability (Melting Points) :

  • Compounds with electron-withdrawing groups (e.g., nitro in 7j, 191–193°C) exhibit higher melting points than those with electron-donating groups (e.g., furyl in 7i, 138–140°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • The target compound’s melting point is expected to exceed 200°C due to multiple nitro and hydroxyl groups enhancing lattice energy.

The hydroxyl group in the target compound could enable hydrogen bonding or serve as a site for further derivatization (e.g., alkylation, acylation).

Structural Planarity and Aggregation: Fluorophenyl-substituted thiazoles () adopt non-planar conformations, whereas biphenyl-substituted analogs (7j) are planar. The target compound’s planarity may depend on steric interactions between the methoxy and nitro groups . Propeller-shaped analogs () exhibit tunable fluorescence in the solid state, suggesting the target compound could display similar optoelectronic properties if synthesized .

The target compound’s nitro groups may confer cytotoxicity or DNA-binding ability .

Biological Activity

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiazole and nitrophenyl moieties, which are known to enhance biological activity. Its molecular formula is C19H18N6O4S, and it features multiple functional groups that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells.

Key Findings:

  • IC50 Values: Certain thiazole-based compounds have demonstrated IC50 values as low as 1.61 µg/mL against tumor cells, indicating potent anticancer activity .
  • Mechanism of Action: The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit critical survival pathways in cancer cells, such as those mediated by Bcl-2 proteins .
CompoundCell LineIC50 (µg/mL)Mechanism
Compound 9U251 (glioblastoma)1.61Apoptosis induction
Compound 10WM793 (melanoma)1.98Bcl-2 inhibition

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against pathogenic bacteria. Similar thiazole derivatives have shown effectiveness in inhibiting bacterial growth.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 0.22 to 0.25 μg/mL for certain thiazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: Some derivatives have been effective in preventing biofilm formation, a critical factor in the pathogenicity of bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Thiazole Ring: Essential for anticancer and antimicrobial activity; modifications can enhance potency.
  • Nitrophenyl Groups: The presence of electron-withdrawing groups like nitro enhances cytotoxicity.
  • Hydroxyl and Methoxy Substituents: These groups can modulate solubility and bioavailability, impacting overall efficacy.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Thiazole Derivatives in Cancer Therapy: A study demonstrated that thiazole-containing compounds could effectively reduce tumor size in vivo models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Research: A series of pyrazole derivatives were synthesized and tested against various pathogens, showing that modifications to the thiazole structure could lead to enhanced antimicrobial properties .

Q & A

Basic: What are the standard synthetic routes for (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : React 4-(4-nitrophenyl)thiazole-2-amine with chloroacetic acid under basic conditions to form the thiazole core .

Knoevenagel condensation : Couple the thiazole intermediate with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a base (e.g., piperidine) to introduce the acrylonitrile moiety .

Purification : Use recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Z-isomer .
Key parameters include temperature control (60–80°C for condensation) and stoichiometric ratios (1:1.2 aldehyde to thiazole).

Advanced: How can computational methods predict bioactivity and optimize structural modifications?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or enzymes). Focus on hydrogen bonding with the nitro and hydroxy groups .
  • QSAR modeling : Train models on datasets of thiazole derivatives to correlate substituent effects (e.g., methoxy vs. nitro) with anticancer activity .
  • DFT calculations : Analyze electron density maps to predict reactivity at the acrylonitrile double bond, guiding regioselective modifications .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR : 1^1H NMR detects Z/E configuration via coupling constants (Jtrans>12J_{trans} > 12 Hz for E; < 10 Hz for Z). Aromatic protons resolve substitution patterns .
  • IR : Confirm nitrile (C≡N stretch ~2200 cm1^{-1}) and nitro (asymmetric stretch ~1520 cm1^{-1}) groups .
  • XRD : Resolve stereochemistry and crystal packing using SHELXL refinement (e.g., anisotropic displacement parameters) .

Advanced: How to resolve crystallographic data contradictions using SHELX?

Methodological Answer:

  • Anomalous dispersion : For heavy atoms (e.g., nitro groups), use SHELXD to phase high-resolution data (<1.0 Å) and reduce model bias .
  • Twinning analysis : Apply TWINLAW in SHELXL to detect and refine twinned crystals, common in polar space groups .
  • Validation : Cross-check with WinGX/ORTEP for geometry outliers (e.g., bond angles >5° from ideal) and PLATON ADDSYM for missed symmetry .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Particle size reduction : Apply nano-milling (ball milling at 200 rpm, 2 hrs) to enhance dissolution kinetics .
  • Prodrug derivatization : Introduce phosphate groups at the hydroxy position via esterification, improving aqueous solubility .

Basic: How is the Z-configuration of the acrylonitrile moiety confirmed?

Methodological Answer:

  • NMR coupling constants : JH,HJ_{H,H} values <10 Hz indicate cis (Z) configuration .
  • NOESY : Spatial proximity between the thiazole proton and the methoxy group confirms Z-geometry .
  • XRD : Direct visualization of the double bond orientation in the crystal lattice .

Advanced: What are common pitfalls in thiazole-mediated reaction mechanisms?

Methodological Answer:

  • Side reactions : Nitro group reduction under acidic conditions can occur; use inert atmospheres (N2_2) and avoid strong acids .
  • Regioselectivity : Thiazole C-2 vs. C-4 reactivity varies with electrophiles; pre-coordinate with Lewis acids (e.g., ZnCl2_2) to direct substitution .
  • Byproduct formation : Monitor for hydrazone intermediates (TLC, Rf ~0.3 in ethyl acetate) and quench with aqueous NaHCO3_3 .

Basic: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Stepwise monitoring : Use TLC (silica GF254, UV detection) after each step to isolate intermediates .
  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for Ullmann couplings; optimize molar ratios (5–10 mol%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro group stability in condensation steps .

Advanced: What in vitro assays validate hypothesized biological targets?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR) at 10 µM compound concentration .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC50_{50} values to cisplatin controls .
  • ROS detection : Employ DCFH-DA fluorescence in macrophages to assess antioxidant/pro-oxidant effects .

Advanced: How to analyze SAR for nitro-substituted thiazole derivatives?

Methodological Answer:

  • Substituent scanning : Synthesize analogs with Cl, F, or OMe at the 4-position; compare logP (HPLC) and IC50_{50} trends .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical features (e.g., nitro as hydrogen bond acceptor) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) for nitro-thiazole bioactivity patterns .

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